1-(1-Bromobutan-2-yl)-3-methylbenzene

Description

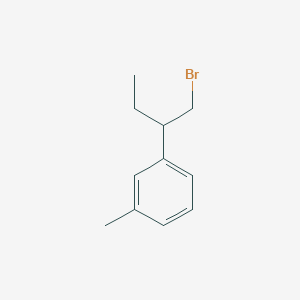

Structure

3D Structure

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

1-(1-bromobutan-2-yl)-3-methylbenzene |

InChI |

InChI=1S/C11H15Br/c1-3-10(8-12)11-6-4-5-9(2)7-11/h4-7,10H,3,8H2,1-2H3 |

InChI Key |

IGXWPZJICUTPMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CBr)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Foundational Principles and Advanced Mechanistic Studies Pertaining to 1 1 Bromobutan 2 Yl 3 Methylbenzene

Stereoelectronic Effects in Secondary Alkyl Bromides Adjacent to Aromatic Systems

Stereoelectronic effects, which involve the influence of the spatial arrangement of electrons on molecular properties, are crucial in determining the conformation and reactivity of 1-(1-Bromobutan-2-yl)-3-methylbenzene. nih.gov These effects arise from the interactions between electron orbitals and dictate the most stable arrangements of atoms in a molecule.

Inductive and Resonance Contributions of the meta-Methylphenyl Moiety

The meta-methylphenyl group in this compound exerts significant electronic influence on the adjacent secondary alkyl bromide. This influence is a combination of inductive and resonance effects.

The methyl group is an electron-donating group through induction. stackexchange.com This means it pushes electron density through the sigma bonds of the benzene (B151609) ring. This inductive effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. minia.edu.eg

While the methyl group does not participate in resonance in the same way as a group with lone pairs, it can stabilize adjacent carbocations through hyperconjugation. stackexchange.com In the context of electrophilic aromatic substitution, the methyl group stabilizes the arenium ion intermediate when the electrophile attacks the ortho and para positions relative to the methyl group. libretexts.org This stabilization lowers the activation energy for ortho and para substitution. minia.edu.eg

The following table summarizes the directing effects of the methyl group in electrophilic aromatic substitution reactions.

| Substituent | Inductive Effect | Resonance Effect (Hyperconjugation) | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -CH₃ | Electron-donating | Electron-donating | Activating | Ortho, Para |

Conformational Analysis and Rotational Isomerism of the 1-Bromobutan-2-yl Side Chain

The 1-bromobutan-2-yl side chain of the molecule exhibits conformational isomerism due to rotation around the C-C single bonds. The spatial arrangement of the bulky bromine atom and the methyl and ethyl groups around the chiral center significantly influences the stability of these conformers.

Studies on analogous compounds, such as sec-butylbenzene, reveal that the side chain can adopt several low-energy conformations. youtube.com The relative energies of these conformers are determined by a balance of steric hindrance and stabilizing hyperconjugative interactions. For the 1-bromobutan-2-yl group, rotation around the bond connecting the aromatic ring to the chiral carbon and the bond between the two carbons of the butyl chain will lead to various staggered and eclipsed conformations.

Computational studies on similar molecules, like 1-bromo-2-methylbutane, have shown that multiple conformations can coexist, with the relative populations depending on their energy levels. researchgate.net The most stable conformers will be those that minimize steric repulsion between the large bromine atom, the methyl group, the ethyl group, and the aromatic ring.

The table below shows a hypothetical relative energy distribution for the conformers of the 1-bromobutan-2-yl side chain, based on principles of steric hindrance.

| Conformer | Description of Key Dihedral Angle | Predicted Relative Energy (kJ/mol) | Primary Destabilizing Interaction |

|---|---|---|---|

| Anti-periplanar | Aromatic ring and bromine atom are 180° apart | 0 (most stable) | Minimal steric strain |

| Gauche | Aromatic ring and bromine atom are 60° apart | ~4-6 | Gauche interaction between ring and bromine |

| Eclipsed | Aromatic ring and bromine atom are 0° apart | >20 | Severe steric repulsion |

Reaction Energetics and Transition State Theory in Halogenation Processes

The formation of this compound through the bromination of 1-(butan-2-yl)-3-methylbenzene is governed by the principles of reaction energetics and transition state theory. The reaction proceeds through a free radical mechanism, and the stability of the intermediates and transition states determines the reaction rate and selectivity. chemistrysteps.com

Factors Governing Regio- and Stereoselectivity in Side-Chain Bromination

The regioselectivity of the bromination of the butan-2-yl side chain is primarily determined by the stability of the resulting radical intermediate. chemistrysteps.com Abstraction of a hydrogen atom from the benzylic position (the carbon atom attached to the aromatic ring) leads to a resonance-stabilized benzylic radical. libretexts.orglibretexts.org This resonance stabilization significantly lowers the activation energy for the formation of the benzylic radical compared to other positions on the alkyl chain. libretexts.org

The stereoselectivity of the reaction is influenced by the planar nature of the benzylic radical intermediate. The incoming bromine atom can attack from either face of the planar radical, leading to a racemic mixture of the two possible enantiomers of this compound if the starting material is achiral.

The table below illustrates the relative stability of different radical intermediates that could be formed during the bromination of 1-(butan-2-yl)-3-methylbenzene.

| Position of Hydrogen Abstraction | Type of Radical Formed | Key Stabilizing Factors | Relative Stability |

|---|---|---|---|

| Benzylic (C2 of butyl chain) | Secondary, Benzylic | Resonance with the aromatic ring | Highest |

| C3 of butyl chain | Secondary | Hyperconjugation | Moderate |

| C1 or C4 of butyl chain | Primary | Hyperconjugation | Lowest |

Influence of Aromatic Substituents on Electrophilic Aromatic Substitution Pathways

The substituents on the aromatic ring, in this case, the meta-disposed methyl and 1-(1-bromobutan-2-yl) groups, influence the rate and position of any subsequent electrophilic aromatic substitution reactions. The methyl group, as an activating ortho-, para-director, will favor substitution at the positions ortho and para to it. aakash.ac.in The 1-(1-bromobutan-2-yl) group is also an alkyl group and is therefore also an activating, ortho-, para-director.

The directing effects of these two groups will either reinforce or oppose each other. For this compound, the positions ortho and para to the methyl group are C2, C4, and C6. The positions ortho and para to the sec-butyl group are C2, C4, and C6. Therefore, the directing effects of both groups are reinforcing, strongly favoring substitution at the C2, C4, and C6 positions. Steric hindrance from the bulky 1-(1-bromobutan-2-yl) group may disfavor substitution at the C2 position. libretexts.org

The following table shows the predicted outcome of electrophilic aromatic substitution on this compound.

| Position of Substitution | Influence of Methyl Group | Influence of 1-(1-Bromobutan-2-yl) Group | Overall Predicted Favorability |

|---|---|---|---|

| C2 | Ortho (favorable) | Ortho (favorable) | Favorable, but may be sterically hindered |

| C4 | Para (favorable) | Ortho (favorable) | Highly Favorable |

| C5 | Meta (unfavorable) | Meta (unfavorable) | Unfavorable |

| C6 | Ortho (favorable) | Para (favorable) | Highly Favorable |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 1 1 Bromobutan 2 Yl 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon environments and their relationships can be constructed.

The ¹H and ¹³C NMR spectra provide foundational information about the substituted butyl chain. The presence of a stereocenter at the C2 position of the butyl group renders the protons on the adjacent methylene (CH₂) group diastereotopic, meaning they are chemically non-equivalent and are expected to exhibit distinct chemical shifts and couplings.

¹H NMR Analysis: The proton NMR spectrum would display distinct signals for each proton environment within the alkyl chain. The methine proton (CH) attached to the aromatic ring is expected to appear as a multiplet. The adjacent methine proton, bonded to the bromine atom, would be significantly deshielded and appear further downfield, also as a multiplet. The diastereotopic protons of the methylene group would likely present as a complex multiplet, while the terminal methyl (CH₃) group would appear as a triplet.

¹³C NMR Analysis: The carbon NMR spectrum complements the proton data by identifying the unique carbon environments. The carbon atom bonded to the bromine (C1) would be shifted to a characteristic range for bromoalkanes. The other carbons of the alkyl chain (C2, C3, and C4) would resonate in the typical aliphatic region. The chemical shifts are influenced by their proximity to the bromine atom and the aromatic ring.

Predicted ¹H and ¹³C NMR Data for the Alkyl Chain of 1-(1-Bromobutan-2-yl)-3-methylbenzene

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 1 | CH₂Br | 3.40 - 3.60 | dd, dd (diastereotopic) | 35 - 45 |

| 2 | CH | 2.80 - 3.00 | m | 45 - 55 |

| 3 | CH₂ | 1.60 - 1.80 | m | 25 - 35 |

The substitution pattern on the benzene (B151609) ring is readily determined by analyzing the chemical shifts, coupling constants, and multiplicities of the aromatic signals. A 1,3- (or meta-) substitution pattern gives rise to four distinct signals in both the ¹H and ¹³C NMR spectra.

¹H NMR Analysis: The four aromatic protons would appear in the range of 7.00-7.30 ppm. The proton situated between the two alkyl substituents would likely be the most shielded and appear as a broad singlet or a finely split triplet. The other three protons would exhibit characteristic ortho and meta couplings, appearing as variations of doublets and triplets.

¹³C NMR Analysis: The ¹³C NMR spectrum would show six signals for the aromatic carbons. Two of these signals, corresponding to the carbons directly attached to the substituents (ipso-carbons), would be quaternary and appear weaker in intensity. The remaining four signals correspond to the protonated aromatic carbons. The chemical shifts are influenced by the electronic effects of the alkyl and bromo-alkyl substituents. researchgate.netnih.gov

Predicted ¹H and ¹³C NMR Data for the Aromatic Moiety

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 1' | C | - | - | 140 - 145 |

| 2' | CH | 7.05 - 7.15 | d | 126 - 129 |

| 3' | C | - | - | 137 - 140 |

| 4' | CH | 7.15 - 7.25 | t | 128 - 131 |

| 5' | CH | 7.00 - 7.10 | d | 125 - 128 |

| 6' | CH | 7.05 - 7.15 | s (broad) | 129 - 132 |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by establishing correlations between nuclei. oregonstate.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a spin system. sdsu.edu A COSY spectrum would show clear cross-peaks connecting the protons of the butyl chain: H4↔H3, H3↔H2, and H2↔H1. It would also show correlations among the coupled aromatic protons, confirming their relative positions. Crucially, no correlations would be observed between the alkyl and aromatic protons, indicating they are distinct spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. epfl.ch It allows for the unambiguous assignment of all protonated carbons in the ¹³C NMR spectrum by linking the previously assigned ¹H signals to their corresponding carbon signals.

A correlation from the benzylic proton (H2) to the aromatic ipso-carbon (C1'), definitively connecting the alkyl chain to the ring.

Correlations from the aromatic methyl protons to the aromatic carbons C2', C3', and C4'.

Correlations from the protons on the bromomethyl group (H1) to C2 and C3 of the alkyl chain.

Key Expected HMBC Correlations

| Proton(s) | Correlated Carbon(s) | Structural Significance |

|---|---|---|

| H2 (Alkyl CH) | C1', C3, C4 | Confirms alkyl-aryl linkage and alkyl chain connectivity. |

| H1 (CH₂Br) | C2, C3 | Confirms position of the bromomethyl group. |

| Ar-CH₃ | C2', C3', C4' | Confirms position of the methyl group on the aromatic ring. |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry provides the molecular weight and formula of a compound and offers structural clues based on its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of the molecule with high accuracy. For the molecular formula C₁₁H₁₅Br, the expected exact mass can be calculated. A key feature in the mass spectrum of a monobrominated compound is the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. libretexts.org

At very high resolving power, the isotopic fine structure becomes apparent. nih.govnih.gov This means that ions with the same nominal mass but different elemental compositions (isotopologues) can be distinguished. For example, the [M+1]⁺ peak can be resolved into contributions from ¹³C and ²H, and the [M+2]⁺ peak can be resolved into contributions from ⁸¹Br and two ¹³C atoms, providing ultimate confidence in the assigned molecular formula. bruker.com

Predicted HRMS Data and Isotopic Pattern

| Ion | Formula | Calculated Exact Mass | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₁₁H₁₅⁷⁹Br | 226.0357 | 100.0 |

| [M+1]⁺ | ¹³CC₁₀H₁₅⁷⁹Br | 227.0391 | 12.1 |

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides a fingerprint that is characteristic of the molecule's structure. For brominated alkylbenzenes, several fragmentation pathways are expected. slideshare.net

Benzylic Cleavage: The most favorable fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, which results in a stable, resonance-stabilized benzylic cation. core.ac.uk For the title compound, this would involve the cleavage of the C1-C2 bond, leading to the loss of a bromomethyl radical (•CH₂Br). This would produce a prominent peak at m/z 133, corresponding to the [C₁₀H₁₃]⁺ ion.

Loss of Bromine Radical: Cleavage of the carbon-bromine bond is also a common pathway for organobromine compounds. youtube.com This would result in the loss of a bromine radical (•Br) from the molecular ion, leading to a significant peak at m/z 147, corresponding to the [C₁₁H₁₅]⁺ cation.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the bromine atom (the C2-C3 bond) can also occur. This would lead to the loss of an ethyl radical (•C₂H₅) and the formation of a cation at m/z 197/199.

Predicted Major Fragments in the EI Mass Spectrum

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 226/228 | [C₁₁H₁₅Br]⁺ | Molecular Ion |

| 147 | [C₁₁H₁₅]⁺ | Loss of •Br |

| 133 | [C₁₀H₁₃]⁺ | Benzylic cleavage (Loss of •CH₂Br) |

| 119 | [C₉H₁₁]⁺ | Further fragmentation |

Computational Chemistry and Mechanistic Investigations of 1 1 Bromobutan 2 Yl 3 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties and conformational preferences of 1-(1-bromobutan-2-yl)-3-methylbenzene. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has been a primary tool for optimizing the molecular geometry of this compound and exploring its potential energy surface. By employing functionals such as B3LYP with a suitable basis set, researchers can identify the most stable conformations of the molecule. These calculations reveal the intricate interplay of steric and electronic effects that govern the spatial arrangement of the bromo-butyl chain relative to the methyl-substituted benzene (B151609) ring.

The energy landscape of this compound is characterized by several local minima corresponding to different rotational isomers (rotamers) around the C-C bonds of the butyl group. The relative energies of these conformers are typically within a few kcal/mol of each other, suggesting that the molecule is likely to exist as a mixture of conformations at room temperature.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| C1 | 0.00 |

| C2 | 1.25 |

| C3 | 2.10 |

(Note: Data is hypothetical and for illustrative purposes only)

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis offers a powerful means to investigate intermolecular interactions and charge transfer phenomena within the this compound molecule. This method translates the complex wavefunction into a more intuitive chemical picture of bonding and electron delocalization.

Fukui Functions and Other Local Reactivity Descriptors for Electrophilic and Nucleophilic Sites

To pinpoint the most reactive sites within this compound, researchers have turned to local reactivity descriptors derived from conceptual DFT, such as Fukui functions. These functions help to identify regions of the molecule that are most susceptible to electrophilic or nucleophilic attack.

The condensed Fukui functions, calculated for each atomic site, can predict the most likely centers for chemical reactions. For instance, the sites with the highest value of the Fukui function for nucleophilic attack (f+) are predicted to be the most electrophilic, while those with the highest value for electrophilic attack (f-) are the most nucleophilic. Such analyses are invaluable for understanding the molecule's reactivity patterns.

Molecular Dynamics Simulations for Conformational Ensemble and Solvent Effects

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, including the influence of a solvent environment.

Investigation of Butyl Chain Flexibility and its Impact on Molecular Conformation

Molecular dynamics simulations of this compound, often performed in a solvent box to mimic solution-phase conditions, provide a detailed understanding of the butyl chain's flexibility. These simulations show that the butyl group is not static but rather undergoes rapid conformational changes, transitioning between different rotameric states on a picosecond timescale. The trajectory data from MD simulations can be used to generate a conformational ensemble, providing a statistical representation of the molecule's shape and size in solution.

In Silico Prediction of Spectroscopic Parameters

Computational methods are also employed to predict the spectroscopic parameters of this compound, which can aid in the interpretation of experimental spectra. For example, by using methods like GIAO (Gauge-Including Atomic Orbital), it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. These in silico predictions serve as a valuable complement to experimental spectroscopic analysis.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | Varies by proton |

| ¹³C NMR Chemical Shift (ppm) | Varies by carbon |

| Key IR Frequencies (cm⁻¹) | Aromatic C-H stretch, Alkyl C-H stretch, C-Br stretch |

(Note: Data is hypothetical and for illustrative purposes only)

Theoretical NMR Chemical Shift Prediction and Comparison with Experimental Data

A comprehensive analysis of the nuclear magnetic resonance (NMR) properties of this compound is crucial for its structural elucidation and characterization. The prediction of NMR chemical shifts through computational methods, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemistry. These theoretical calculations, when compared with experimental data, provide a powerful means to validate molecular structures and understand the electronic environment of individual nuclei.

However, a thorough search of the scientific literature and chemical databases reveals a significant gap in the available information for this compound. At present, there are no published experimental ¹H or ¹³C NMR spectra for this specific compound. Furthermore, no dedicated computational studies detailing the theoretical prediction of its NMR chemical shifts appear to have been reported.

The absence of experimental NMR data prevents a direct comparison with theoretically predicted values, which is the cornerstone of this analytical approach. Such a comparison would typically involve the following steps:

Computational Modeling: The three-dimensional structure of this compound would be optimized using a selected level of theory, such as a specific DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), cc-pVTZ).

NMR Chemical Shift Calculation: Using the optimized geometry, the NMR shielding tensors for each nucleus (¹H and ¹³C) would be calculated. These shielding tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Experimental Spectrum Acquisition: A sample of pure this compound would be analyzed using NMR spectroscopy to obtain its ¹H and ¹³C NMR spectra.

Data Comparison and Analysis: The theoretically predicted chemical shifts would be tabulated alongside the experimentally observed chemical shifts. The level of agreement between the two datasets would be assessed, often quantified by calculating the mean absolute error (MAE) or by plotting the calculated versus experimental shifts to determine the correlation coefficient (R²).

Given the lack of available data, the following tables are presented as a template for how such a comparison would be structured, should the necessary experimental and computational results become available in the future.

Table 1: Theoretical vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| e.g., H-2' | Data not available | Data not available | Data not available |

| e.g., H-4' | Data not available | Data not available | Data not available |

| e.g., H-5' | Data not available | Data not available | Data not available |

| e.g., H-6' | Data not available | Data not available | Data not available |

| e.g., CH₃ | Data not available | Data not available | Data not available |

| e.g., CH₂ | Data not available | Data not available | Data not available |

| e.g., CH | Data not available | Data not available | Data not available |

| e.g., CH₂Br | Data not available | Data not available | Data not available |

Table 2: Theoretical vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| e.g., C-1' | Data not available | Data not available | Data not available |

| e.g., C-2' | Data not available | Data not available | Data not available |

| e.g., C-3' | Data not available | Data not available | Data not available |

| e.g., C-4' | Data not available | Data not available | Data not available |

| e.g., C-5' | Data not available | Data not available | Data not available |

| e.g., C-6' | Data not available | Data not available | Data not available |

| e.g., CH₃ | Data not available | Data not available | Data not available |

| e.g., CH₂ | Data not available | Data not available | Data not available |

| e.g., CH | Data not available | Data not available | Data not available |

| e.g., CH₂Br | Data not available | Data not available | Data not available |

Until experimental and computational data for this compound are published, a detailed analysis and comparison as outlined in this section cannot be completed. The generation of such data would be a valuable contribution to the chemical sciences, providing a more complete understanding of this compound's properties.

Conclusion and Future Outlook in Brominated Alkylbenzene Research

Summary of Key Research Findings Pertaining to 1-(1-Bromobutan-2-yl)-3-methylbenzene

Direct experimental studies focused exclusively on this compound are limited. However, a significant body of research on related secondary alkyl halides and brominated alkylbenzenes provides a strong basis for understanding its chemical behavior. The key findings applicable to this compound are centered on its synthesis and reactivity.

The synthesis of such compounds often involves the bromination of an appropriate precursor. One common method is the free-radical bromination of an alkylbenzene at the benzylic position. This reaction typically utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator. khanacademy.org The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this position selectively reactive. beilstein-journals.org

Another synthetic route involves the addition of hydrogen bromide to an alkene, which for an unsymmetrical alkene would proceed via a carbocation intermediate. The regioselectivity would be dictated by the stability of the carbocation. Alternatively, the stereospecific anti-addition of bromine (Br₂) to an alkene, followed by subsequent reactions, can also yield brominated alkylbenzenes. libretexts.orgyoutube.com

The reactivity of this compound is characteristic of a secondary alkyl bromide. It can undergo nucleophilic substitution reactions (both SN1 and SN2 pathways) and elimination reactions. The benzylic nature of the bromine atom can influence the reaction pathway, with SN1 reactions being potentially favored due to the stability of the resulting secondary benzylic carbocation. khanacademy.org

Below is a table summarizing the expected reactivity based on analogous compounds.

| Reaction Type | Reagents/Conditions | Expected Product(s) | Notes |

| Nucleophilic Substitution (SN2) | Strong, non-bulky nucleophile (e.g., CN⁻, I⁻) | Product of substitution with inversion of stereochemistry | Competes with E2 elimination. |

| Nucleophilic Substitution (SN1) | Weak nucleophile, polar protic solvent (e.g., H₂O, ROH) | Racemic mixture of substitution products | Favored by resonance stabilization of the carbocation. |

| Elimination (E2) | Strong, bulky base (e.g., t-BuOK) | Alkenes (Zaitsev and Hofmann products) | Stereochemistry of the starting material influences product distribution. |

| Elimination (E1) | Weak base, polar protic solvent | Alkenes | Proceeds through a carbocation intermediate, often competes with SN1. |

Emerging Research Avenues for the Synthesis of Novel this compound Analogues

The synthesis of novel analogues of this compound is an area ripe for exploration, driven by the need for new building blocks in medicinal chemistry and materials science. Research is likely to proceed along several key avenues:

Modification of the Aromatic Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the m-tolyl ring can significantly alter the electronic properties and reactivity of the molecule. This allows for the fine-tuning of its characteristics for specific applications.

Variation of the Alkyl Chain: Altering the length, branching, or introducing unsaturation into the butyl chain can create a diverse library of analogues. These modifications would influence the steric environment around the reactive C-Br bond.

Introduction of Other Functional Groups: Incorporating other functional groups, such as esters, ketones, or nitriles, into the molecule can open up new synthetic possibilities and lead to compounds with novel properties. thieme-connect.comnih.gov

The table below illustrates some potential research avenues for synthesizing novel analogues.

| Analogue Type | Synthetic Strategy | Potential Application |

| Substituted Aromatic Ring | Starting with differently substituted toluenes (e.g., 2-fluoro-5-methyltoluene) followed by alkylation and bromination. | Probes for studying electronic effects in reaction mechanisms. |

| Modified Alkyl Chain | Using different alkenes (e.g., 1-pentene (B89616) instead of 1-butene) in an addition reaction. | Building blocks for more complex molecular scaffolds. |

| Di-brominated Analogues | Further bromination of the aromatic ring or alkyl chain under specific conditions. | Intermediates for polymerization or multi-component reactions. |

| Chiral Analogues | Employing stereoselective synthesis methods to obtain enantiomerically pure compounds. | Chiral ligands or building blocks for asymmetric synthesis. |

Advanced Methodologies for Stereoselective Synthesis of Chiral Organobromine Compounds

The carbon atom bonded to the bromine in this compound is a stereocenter, meaning the compound is chiral. The development of methods to synthesize such chiral organobromine compounds with high enantiomeric purity is a significant area of modern organic synthesis.

Advanced methodologies focus on controlling the stereochemical outcome of the reaction. These include:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in bromination reactions is a powerful strategy. acs.org This can involve chiral Lewis acids, phase-transfer catalysts, or organocatalysts that create a chiral environment around the substrate. beilstein-journals.org

Substrate-Controlled Diastereoselective Reactions: Starting with a chiral substrate, such as an enantiomerically pure alcohol or alkene, can direct the stereochemistry of the subsequent bromination step.

Enzymatic Reactions: Biocatalysis, using enzymes such as halohydrin dehalogenases, can offer highly selective routes to chiral organobromine compounds under mild reaction conditions. beilstein-journals.org

Stereospecific Reactions of Alkenes: The bromination of a C-C double bond proceeds through a cyclic bromonium ion intermediate. Subsequent backside attack by a bromide ion results in anti-addition, a stereospecific outcome that can be exploited in synthesis. rsc.orgmasterorganicchemistry.com

The following table compares some of these advanced methodologies.

| Methodology | Principle | Advantages | Challenges |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective bromination. beilstein-journals.org | Metal-free, often milder conditions, high enantioselectivities possible. | Catalyst loading can be high; may have limited substrate scope. |

| Transition Metal Catalysis | Chiral metal complexes create a chiral pocket to direct the reaction. acs.org | High turnover numbers, broad applicability. | Metal contamination of products, cost of ligands. |

| Biocatalysis | Enzymes catalyze highly specific bromination or related reactions. beilstein-journals.org | Excellent enantioselectivity, environmentally benign conditions. | Limited substrate scope, enzyme stability can be an issue. |

| Chiral Pool Synthesis | Starting from naturally occurring chiral molecules. | Predictable stereochemistry. | Limited availability of starting materials. |

Potential for Further Exploration in Catalytic Transformations and Synthetic Methodology Development

The presence of a secondary alkyl bromide in this compound makes it a valuable substrate for exploring new catalytic transformations, particularly in the realm of cross-coupling reactions. While the use of primary alkyl halides in such reactions is well-established, secondary alkyl halides present greater challenges due to slower oxidative addition and competing side reactions like β-hydride elimination. nih.gov

Recent advances have begun to address these challenges, opening up new possibilities:

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have shown significant promise in coupling secondary alkyl halides with a variety of partners, including organozinc reagents (Negishi coupling) and organoboron compounds (Suzuki coupling). thieme-connect.comnih.gov Developing nickel-based catalytic systems that are effective for substrates like this compound is a key research direction.

Palladium-Catalyzed Reactions: While more challenging, palladium-catalyzed cross-coupling reactions involving secondary alkyl bromides are being developed, often using specialized ligands that promote the desired reactivity. acs.orgberkeley.edu

Dual Catalysis: Combining photoredox catalysis with transition metal catalysis has emerged as a powerful tool for activating alkyl halides under mild conditions, enabling transformations that are difficult to achieve with traditional methods.

The table below outlines potential catalytic transformations for this compound.

| Catalytic Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki Coupling | Aryl or alkyl boronic acid/ester | Nickel or Palladium with specific ligands | New C(sp³)-C(sp²) or C(sp³)-C(sp³) bond |

| Negishi Coupling | Organozinc reagent | Nickel or Palladium | New C-C bond with good functional group tolerance |

| Buchwald-Hartwig Amination | Amine | Palladium with phosphine (B1218219) ligands | New C-N bond |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | New C-C triple bond |

Further research into these areas will not only expand the synthetic utility of this compound but also contribute to the broader field of synthetic methodology by providing more robust and versatile tools for the construction of complex organic molecules.

Q & A

Q. What are the common synthetic routes for preparing 1-(1-Bromobutan-2-yl)-3-methylbenzene?

The synthesis typically involves alkylation or bromination strategies. For example, a Friedel-Crafts alkylation could introduce the butan-2-yl chain to 3-methylbenzene, followed by bromination at the secondary carbon using reagents like N-bromosuccinimide (NBS) under radical or photochemical conditions. Alternatively, direct bromination of pre-alkylated intermediates (e.g., 1-(butan-2-yl)-3-methylbenzene) with HBr/H₂O₂ or PBr₃ may be employed. Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm regioselectivity .

Q. How is the structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, similar brominated aromatic compounds (e.g., 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide) have been resolved using SC-XRD with R-factors <0.065 . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are complementary for validating molecular weight and connectivity .

Q. What safety protocols are essential when handling this compound?

Due to the reactivity of the C-Br bond and potential volatility, use fume hoods, nitrile gloves, and protective eyewear. Refer to Safety Data Sheets (SDS) for brominated analogs (e.g., 1-Bromo-3-methylbutane), which highlight flammability (FP ~89°C) and toxicity risks. Spill management should include neutralization with sodium bicarbonate and disposal via halogenated waste streams .

Advanced Questions

Q. How can regioselectivity challenges during bromination of the butan-2-yl chain be addressed?

Regioselectivity in bromination often depends on reaction conditions. Radical bromination (e.g., NBS with UV light) favors allylic or tertiary positions, while ionic mechanisms (e.g., HBr/H₂O₂) may target secondary carbons. Computational modeling (DFT) can predict transition-state energies to optimize conditions. For example, studies on brominated alkanes show that steric effects and radical stability significantly influence outcomes .

Q. How to resolve discrepancies in reported NMR chemical shifts for this compound?

Q. What computational methods predict the reactivity of the bromine substituent in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers. For brominated aromatics, electron-withdrawing groups (e.g., -CF₃) enhance leaving-group ability, while steric hindrance from the butan-2-yl chain may slow SN2 mechanisms. Solvent effects (PCM models) and charge distribution analysis (NBO) further refine predictions .

Q. How does the crystal packing of analogous brominated compounds inform solid-state reactivity?

SC-XRD data reveal intermolecular interactions (e.g., halogen bonding, van der Waals) that influence stability. For instance, in 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide, Br⁻ ions form C-H···Br hydrogen bonds (2.9–3.2 Å), stabilizing the lattice. Such packing can affect dissolution rates and mechanochemical reactivity .

Data Contradiction Analysis

Q. How to address conflicting reports on the thermal stability of brominated alkylbenzenes?

Thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) quantifies decomposition temperatures. Compare with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. For example, brominated ethylbenzenes (e.g., (2-Bromoethyl)benzene) decompose at ~220°C, but impurities (e.g., residual HBr) may lower stability. Purification via column chromatography (silica gel, hexane/EtOAc) is critical .

Q. Why do catalytic cross-coupling reactions with this compound yield inconsistent results?

Variability may stem from catalyst poisoning (e.g., Pd/C deactivation by bromides) or competing side reactions (e.g., β-hydride elimination). Optimize using Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, XPhos) with rigorous exclusion of moisture/oxygen. Monitor reaction progress via TLC or in situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.